N-Oleoyl-2-amino-1,3-propane-D5-diol
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Overview
Description
N-Oleoyl-2-amino-1,3-propane-D5-diol is a synthetic compound that belongs to the class of fatty acid amides It is a deuterated analog of N-Oleoyl-2-amino-1,3-propanediol, where the hydrogen atoms are replaced with deuterium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Oleoyl-2-amino-1,3-propane-D5-diol typically involves the reaction of oleic acid with 2-amino-1,3-propanediol in the presence of a deuterating agent. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The process involves the following steps:
Esterification: Oleic acid is esterified with 2-amino-1,3-propanediol to form N-Oleoyl-2-amino-1,3-propanediol.
Deuteration: The esterified product is then subjected to deuteration using a deuterating agent such as deuterium oxide (D2O) or deuterated solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to achieve efficient deuteration and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-Oleoyl-2-amino-1,3-propane-D5-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amides and alcohols.
Substitution: Formation of substituted amides and esters.
Scientific Research Applications
N-Oleoyl-2-amino-1,3-propane-D5-diol has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing and studying metabolic pathways.
Biology: Employed in the study of lipid metabolism and signaling pathways.
Medicine: Investigated for its potential anticancer properties and as an imaging agent for cancer detection.
Industry: Utilized in the development of novel materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of N-Oleoyl-2-amino-1,3-propane-D5-diol involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Fatty Acid Receptors: It interacts with fatty acid receptors, modulating their activity.
Influence Lipid Metabolism: It affects lipid metabolism by altering the activity of enzymes involved in lipid synthesis and degradation.
Anticancer Properties: The compound has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
N-Oleoyl-2-amino-1,3-propane-D5-diol can be compared with other similar compounds such as:
N-Oleoyl-2-amino-1,3-propanediol: The non-deuterated analog with similar chemical properties but different isotopic composition.
N-Palmitoyl-2-amino-1,3-propanediol: A similar compound with a palmitoyl group instead of an oleoyl group.
N-Stearoyl-2-amino-1,3-propanediol: Another analog with a stearoyl group.
The uniqueness of this compound lies in its deuterated nature, which makes it valuable for isotopic labeling studies and tracing metabolic pathways.
Properties
Molecular Formula |
C21H41NO3 |
---|---|
Molecular Weight |
360.6 g/mol |
IUPAC Name |
(Z)-N-(1,1,2,3,3-pentadeuterio-1,3-dihydroxypropan-2-yl)octadec-9-enamide |
InChI |
InChI=1S/C21H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)22-20(18-23)19-24/h9-10,20,23-24H,2-8,11-19H2,1H3,(H,22,25)/b10-9-/i18D2,19D2,20D |
InChI Key |
LGDVTFHRZXBSJM-FNKKQMTJSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])O)NC(=O)CCCCCCC/C=C\CCCCCCCC)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CO)CO |
Origin of Product |
United States |
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